molecular formula C8H12N4O3 B2679847 2-[3-(1H-1,2,4-triazol-1-yl)propanamido]propanoic acid CAS No. 1397001-06-7

2-[3-(1H-1,2,4-triazol-1-yl)propanamido]propanoic acid

Cat. No.: B2679847
CAS No.: 1397001-06-7
M. Wt: 212.209
InChI Key: OXRMNFNRNBJYAW-UHFFFAOYSA-N
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Description

2-[3-(1H-1,2,4-Triazol-1-yl)propanamido]propanoic acid is a triazole-containing carboxylic acid derivative characterized by a propanamido linker bridging the 1,2,4-triazole ring and the propanoic acid backbone. Its molecular formula is C₈H₁₁N₅O₃ (calculated molecular weight: 225.21 g/mol). The compound integrates a 1,2,4-triazole moiety, a heterocyclic ring known for its versatility in medicinal chemistry due to hydrogen-bonding capabilities and metabolic stability .

Properties

IUPAC Name

2-[3-(1,2,4-triazol-1-yl)propanoylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O3/c1-6(8(14)15)11-7(13)2-3-12-5-9-4-10-12/h4-6H,2-3H2,1H3,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRMNFNRNBJYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CCN1C=NC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-[3-(1H-1,2,4-triazol-1-yl)propanamido]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce various substituted triazole derivatives .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 2-[3-(1H-1,2,4-triazol-1-yl)propanamido]propanoic acid have been evaluated for their effectiveness against various bacterial strains. A study demonstrated that certain derivatives showed potent activity against multidrug-resistant pathogens, suggesting their potential as new antimicrobial agents .

Cancer Research

The compound's ability to inhibit specific enzymes involved in cancer progression has been a focus of study. For example, in vitro assays have shown that triazole-containing compounds can inhibit the proliferation of melanoma and colon cancer cell lines by targeting the BRAFV600E mutation . This highlights the compound's potential role in developing targeted cancer therapies.

Anti-inflammatory Properties

Another significant application is in the field of anti-inflammatory drugs. Studies have reported that triazole derivatives can modulate inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines .

Fungicides

The triazole structure is prevalent in agricultural chemistry as well. Compounds similar to this compound are used as fungicides due to their ability to inhibit ergosterol synthesis in fungi. This mechanism disrupts fungal cell membrane integrity and has been effective against various crop pathogens .

Plant Growth Regulators

Emerging research suggests that triazole compounds can also act as plant growth regulators. They have been shown to enhance root development and increase resistance to abiotic stressors such as drought . This application is particularly valuable in improving crop yields under challenging environmental conditions.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for the most effective derivative, significantly lower than conventional antibiotics .

Case Study 2: Cancer Cell Line Studies

A series of synthesized triazole derivatives were evaluated for their cytotoxic effects on human melanoma cells (A375). The most potent compound exhibited an IC50 value of 15 µM after 48 hours of treatment, indicating strong potential for further development into a therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-[3-(1H-1,2,4-Triazol-1-yl)propanamido]propanoic acid and related triazole-containing propanoic acid derivatives:

Compound Name Molecular Formula Key Structural Features Reported Biological Activity Synthetic Method
This compound C₈H₁₁N₅O₃ Propanamido linker between triazole and propanoic acid. Limited direct data; analogs show enzyme inhibition potential . Likely via coupling of 1,2,4-triazole-propanamine with propanoic acid derivatives.
(2S)-2-[2-(1H-1,2,3,4-Tetrazol-1-yl)acetamido]propanoic acid C₆H₉N₅O₃ Tetrazole ring replaces triazole; shorter acetamido linker. No activity reported; tetrazoles are known for metabolic resistance in drug design . Stepwise amidation of tetrazole-acetic acid with L-alanine derivatives .
3-(1,2,4-Triazol-1-yl)-L-alanine C₅H₈N₄O₂ Triazole directly attached to alanine backbone (no linker). Antimicrobial and enzyme-inhibitory properties due to amino acid bioisosterism . Enzymatic resolution or chiral synthesis .
2-[3-(1H-Pyrazol-1-yl)propanamido]benzoic acid C₁₃H₁₃N₃O₃ Pyrazole ring instead of triazole; benzoic acid terminus. Antiproliferative activity in cancer cell lines (e.g., HDAC inhibition) . Condensation of pyrazole-propanamine with benzoic acid derivatives .
2-(3-Bromo-1H-1,2,4-Triazol-1-yl)propanoic acid C₅H₆BrN₃O₂ Bromine substitution at triazole C3 position. Halogenation enhances electrophilicity; potential for covalent target binding . Bromination of pre-formed triazole-propanoic acid .
2-Hydroxy-3-(1H-1,2,4-Triazol-1-yl)propanoic acid C₅H₇N₃O₃ Hydroxyl group at C2; shorter chain. Chelating properties; potential for metal-binding therapies . Hydroxylation of triazole-propanoic acid precursors .

Key Comparative Insights:

Heterocyclic Ring Variations :

  • Replacement of 1,2,4-triazole with tetrazole (as in ) increases ring stability but reduces hydrogen-bonding capacity due to fewer nitrogen lone pairs.
  • Pyrazole analogs (e.g., ) exhibit distinct electronic profiles, impacting target selectivity in antiproliferative assays.

Linker Modifications: The propanamido linker in the target compound provides greater flexibility compared to the rigid acetamido spacer in tetrazole derivatives . This may enhance binding to flexible enzyme active sites. Direct attachment of triazole to the amino acid backbone (e.g., ) simplifies synthesis but limits structural diversity.

Hydroxyl groups () enhance hydrophilicity and metal-chelation capabilities, favoring applications in metalloenzyme inhibition.

Biological Activity: Compounds with amino acid backbones (e.g., ) show superior bioavailability compared to carboxylic acid-terminated analogs. Benzoic acid derivatives () exhibit enhanced antiproliferative activity, likely due to aromatic stacking interactions with HDACs.

Biological Activity

2-[3-(1H-1,2,4-triazol-1-yl)propanamido]propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C₈H₁₂N₄O₃
  • Molecular Weight : 212.21 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Recent studies have highlighted several key biological activities associated with this compound and its derivatives:

Anti-inflammatory Activity

A significant focus has been placed on the anti-inflammatory properties of this compound. In vitro studies using peripheral blood mononuclear cells (PBMCs) demonstrated that derivatives of this compound significantly inhibited the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ).

Key Findings:

  • Cytokine Inhibition : Compounds showed a reduction in TNF-α production by approximately 44–60% at higher concentrations (50 µg/mL) compared to controls .
  • Low Toxicity : Viability assays indicated low toxicity levels, with cell viability remaining above 94% at doses up to 100 µg/mL .

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against various bacterial strains. Studies reported that certain derivatives exhibited activity against both Gram-positive and Gram-negative bacteria.

Comparison of Antimicrobial Activity:

CompoundActivity Against Gram-positiveActivity Against Gram-negative
3aModerateLow
3cHighModerate
3eLowHigh

The mechanism through which this compound exerts its effects appears to involve modulation of inflammatory pathways. The inhibition of TNF-α and IFN-γ suggests a potential role in regulating immune responses.

Case Studies

A notable study evaluated the effects of this compound in a model of inflammation induced by lipopolysaccharides (LPS). The results indicated that treatment with the compound led to:

  • A significant decrease in cytokine levels.
  • Enhanced survival rates in models of bacterial infection.

Q & A

Q. What are the optimal synthetic routes for 2-[3-(1H-1,2,4-triazol-1-yl)propanamido]propanoic acid, and how can reaction efficiency be improved?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, describes a reflux-based method using hydroxylamine hydrochloride and KOH to introduce the triazole moiety, with a 4-hour reaction time . To enhance efficiency, consider microwave-assisted synthesis (reducing time) or catalyst screening (e.g., Cu(I)-catalyzed click chemistry for triazole formation). Computational tools, such as reaction path searches using quantum chemical calculations ( ), can optimize solvent systems and reaction conditions .

Q. How should researchers characterize the structural integrity of this compound, especially regarding stereochemistry and functional group confirmation?

  • Methodological Answer : Use a combination of 1H^1H and 13C^{13}C NMR spectroscopy to verify the triazole ring and amide bond positions, as demonstrated in for analogous compounds . For stereochemical analysis, employ chiral HPLC or polarimetry. Mass spectrometry (HRMS) and FT-IR can confirm molecular weight and functional groups (e.g., carbonyl stretching at ~1650 cm1^{-1}). Cross-reference spectral data with synthesized standards or computational predictions ( ) .

Q. What analytical methods are recommended for purity assessment and impurity profiling?

  • Methodological Answer : Follow pharmacopeial guidelines ( ) using reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient). Monitor impurities like unreacted intermediates or degradation products. For quantification, calibrate against reference standards (e.g., USP Anastrozole RS in ) and validate methods per ICH guidelines . Mass spectrometry-coupled LC (LC-MS) can identify trace impurities.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?

  • Methodological Answer : Conduct systematic meta-analyses to identify variables such as assay conditions (e.g., cell line specificity, concentration ranges). For example, highlights antiproliferative activity in HDAC inhibition assays, but discrepancies may arise from differences in cell viability protocols. Validate findings using orthogonal assays (e.g., enzymatic vs. cellular) and apply statistical tools (e.g., ANOVA with post-hoc tests) to isolate confounding factors .

Q. What strategies are effective for impurity control during large-scale synthesis?

  • Methodological Answer : Implement process analytical technology (PAT) to monitor reactions in real time, as suggested in ’s classification of reaction engineering . Use fractional crystallization or preparative HPLC for purification. For structurally similar impurities (e.g., regioisomers in ), optimize column chromatography conditions (e.g., silica gel with ethyl acetate/hexane gradients) .

Q. How can computational methods be integrated with experimental workflows to optimize synthesis and biological activity prediction?

  • Methodological Answer : Apply quantum mechanical calculations ( ) to model reaction pathways and transition states, reducing trial-and-error experimentation . For activity prediction, use molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets (e.g., HDAC enzymes). Validate predictions with in vitro assays, as in ’s antiproliferative testing .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action in biological systems?

  • Methodological Answer : Combine target-based and phenotypic assays. For example, use enzyme inhibition assays (e.g., HDAC fluorometric kits) alongside transcriptomic profiling (RNA-seq) to identify downstream pathways. Structure-activity relationship (SAR) studies, guided by analogs in and , can pinpoint critical functional groups . Employ CRISPR-Cas9 knockout models to validate target specificity.

Data Management and Validation

Q. How can researchers ensure data integrity and reproducibility in studies involving this compound?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Use electronic lab notebooks (ELNs) and chemical software ( ) for secure, centralized data storage . For reproducibility, document synthetic protocols in detail (e.g., solvent purity, temperature gradients) and share raw spectral data via public repositories (e.g., PubChem, ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.